Product packaging for Methyl 4-(benzylamino)-4-oxobutanoate(Cat. No.:CAS No. 5104-87-0)

Methyl 4-(benzylamino)-4-oxobutanoate

Cat. No.: B14164980
CAS No.: 5104-87-0
M. Wt: 221.25 g/mol
InChI Key: PERYWTURIOYMTD-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis

The synthesis of amides and esters is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. The formation of the amide bond in Methyl 4-(benzylamino)-4-oxobutanoate, likely achieved through the reaction of a succinic acid derivative with benzylamine (B48309), is a classic example of nucleophilic acyl substitution. Contemporary synthetic methods are continuously evolving to improve the efficiency, selectivity, and environmental footprint of such transformations.

Recent research in amide bond formation has focused on the development of novel coupling reagents, catalytic methods that avoid the use of stoichiometric activating agents, and the use of greener solvents. For instance, the direct amidation of carboxylic acids and esters is a highly sought-after transformation that minimizes waste production. While specific methods for the synthesis of this compound are not extensively detailed in the literature, general protocols for the synthesis of N-substituted amides from esters or acid chlorides are well-established.

A common synthetic route would involve the reaction of methyl 4-chloro-4-oxobutanoate (the methyl ester of succinyl chloride) with benzylamine. nbinno.comchemicalbook.com This reaction proceeds via a nucleophilic attack of the amine on the highly reactive acyl chloride, leading to the formation of the amide bond. Alternatively, the reaction of dimethyl succinate (B1194679) with benzylamine, potentially under thermal conditions or with catalysis, could also yield the desired product, though this route is generally less reactive.

Academic Significance of Substituted Butanamide Esters

Substituted butanamide and butanoic acid derivatives are prevalent motifs in a variety of biologically active molecules. The academic significance of this class of compounds stems from their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net The structural features of these molecules, such as the nature and position of substituents on the butanamide backbone and the aromatic ring, play a crucial role in determining their biological activity.

For example, studies on related 4-oxo-4-(arylamino)butanoic acids have demonstrated their potential as antimicrobial and cytotoxic agents. researchgate.net The presence of both a hydrogen bond donor (the N-H group of the amide) and a hydrogen bond acceptor (the carbonyl oxygen) in the butanamide linkage allows for critical interactions with biological targets such as enzymes and receptors. The ester functionality, as seen in this compound, can influence the compound's solubility, membrane permeability, and metabolic stability, which are key parameters in drug design.

The benzyl (B1604629) group, a common substituent in medicinal chemistry, can also contribute to the biological activity profile of the molecule through hydrophobic interactions with target proteins. The exploration of various substituted butanamide esters, therefore, remains an active area of research for the discovery of new therapeutic agents.

Overview of Research Trajectories for this compound in Chemical Sciences

While specific research trajectories for this compound are not well-defined in the current body of scientific literature, several potential avenues for investigation can be extrapolated from research on analogous compounds.

Potential Research Directions:

Synthetic Methodology: The development of novel, more efficient, and sustainable synthetic routes to this compound and its derivatives would be a valuable contribution to organic synthesis. This could involve exploring new catalytic systems or flow chemistry approaches.

Medicinal Chemistry: A primary research trajectory would be the investigation of the biological activities of this compound. This would involve screening the compound against a range of biological targets, including enzymes and receptors implicated in various diseases. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related compounds with different substituents, could lead to the identification of potent and selective therapeutic agents.

Materials Science: The amide and ester functionalities of this compound could make it a useful building block for the synthesis of novel polymers and materials. The presence of the aromatic ring could also impart interesting photophysical or electronic properties to such materials.

Below is a table summarizing the key properties of the related compound, Methyl 4-oxobutanoate (B1241810), which can serve as a reference for potential physicochemical characteristics of this compound.

PropertyValue
Molecular FormulaC5H8O3
Molecular Weight116.12 g/mol
Boiling Point187-188 °C
Density1.109 g/mL at 25 °C
Refractive Indexn20/D 1.424

Data for Methyl 4-oxobutanoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B14164980 Methyl 4-(benzylamino)-4-oxobutanoate CAS No. 5104-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5104-87-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-(benzylamino)-4-oxobutanoate

InChI

InChI=1S/C12H15NO3/c1-16-12(15)8-7-11(14)13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)

InChI Key

PERYWTURIOYMTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 Benzylamino 4 Oxobutanoate

Chemo- and Regioselective Synthetic Strategies for the Compound

The primary challenge in synthesizing Methyl 4-(benzylamino)-4-oxobutanoate lies in the selective formation of the amide bond from a dicarboxylic acid precursor without affecting the ester functionality, or vice versa. Chemo- and regioselective strategies are therefore paramount.

A highly effective and regioselective approach begins with a cyclic anhydride (B1165640) precursor, such as succinic anhydride. The reaction of succinic anhydride with benzylamine (B48309) proceeds via a nucleophilic acyl substitution, leading to the ring-opening of the anhydride. nih.gov This initial step is highly regioselective, as the amine preferentially attacks one of the carbonyl groups, yielding a single product: 4-(benzylamino)-4-oxobutanoic acid. This intermediate possesses a stable amide bond and a free carboxylic acid. The subsequent step involves the selective esterification of the carboxylic acid group with methanol (B129727), typically under acidic conditions (e.g., using sulfuric acid or thionyl chloride as a catalyst), to produce the final target compound. This two-step pathway ensures that the functionalities are introduced in a controlled manner, avoiding the formation of undesired side products like diamides or diesters.

An alternative strategy involves starting with a mono-ester of succinic acid, namely methyl hydrogen succinate (B1194679). This precursor already contains the required methyl ester group. The challenge then becomes the selective amidation of the remaining carboxylic acid. This can be achieved using standard peptide coupling reagents. However, to be considered an "advanced" methodology, this step would ideally be performed using catalytic methods as discussed in the following sections.

The table below outlines a comparison of these primary regioselective strategies.

Starting MaterialReagentsKey StepsSelectivity Advantage
Succinic Anhydride1. Benzylamine2. Methanol, Acid Catalyst1. Regioselective ring-opening amidation.2. Esterification.The anhydride's structure inherently directs the formation of the mono-amide, mono-acid intermediate.
Methyl Hydrogen Succinate1. Benzylamine2. Amidation Catalyst/Reagent1. Direct amidation of the carboxylic acid.The ester group is already in place, simplifying the reaction to a single amide bond formation step.

Catalytic Approaches in this compound Synthesis

Catalytic methods for amide bond formation are at the forefront of modern organic synthesis, offering greener and more efficient alternatives to traditional stoichiometric activating reagents. These approaches can be applied to the synthesis of this compound from precursors like 4-(benzylamino)-4-oxobutanoic acid or by direct coupling of methyl hydrogen succinate and benzylamine.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Boron-based catalysts, particularly arylboronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. acs.org In the context of synthesizing the target compound, an ortho-iodoarylboronic acid could catalyze the condensation of methyl hydrogen succinate and benzylamine. The reaction proceeds under relatively mild conditions and relies on the removal of water, often with molecular sieves, to drive the equilibrium towards the amide product. acs.org The key advantage is the avoidance of harsh reagents and metal contaminants.

Catalyst TypeExample CatalystTypical SolventsKey Features
Boronic Acid5-Methoxy-2-iodophenylboronic acid (MIBA)Toluene, THFMild, room-temperature conditions possible; requires dehydrating agent (molecular sieves). acs.org
Phosphonic Acidn-Propylphosphonic acid anhydride (T3P)Ethyl Acetate, AcetonitrileHigh efficiency; waste products are water-soluble and easily removed.

Transition metal complexes, particularly those of Group (IV) metals like titanium and zirconium, are powerful catalysts for direct amidation reactions. diva-portal.org Titanium(IV) isopropoxide, for instance, can effectively catalyze the reaction between a carboxylic acid and an amine at moderately elevated temperatures (70-110 °C). researchgate.net This method is attractive due to the low toxicity and abundance of titanium. The synthesis could be performed by reacting 4-(benzylamino)-4-oxobutanoic acid in the presence of a catalytic amount of the titanium alkoxide, or by a direct coupling of methyl hydrogen succinate with benzylamine. These catalysts are generally tolerant of a wide range of functional groups. diva-portal.org

Catalyst SystemExample CatalystTypical TemperatureKey Features
Titanium-basedTitanium(IV) isopropoxide (Ti(OiPr)₄)70-110 °CEnvironmentally benign metal; effective for a broad range of substrates. researchgate.net
Zirconium-basedZirconium(IV) chloride (ZrCl₄)60-100 °CMilder conditions compared to thermal methods; requires water removal. diva-portal.org
Ruthenium-basedRu-pincer complexes110-150 °CDehydrogenative coupling (forms H₂ as byproduct); high atom economy.

Principles of Green Chemistry Applied to this compound Production

The synthesis of this compound can be designed to align with the twelve principles of green chemistry, aiming to reduce its environmental impact. ucl.ac.ukacs.org

Prevention : Designing the synthesis to use catalytic methods instead of stoichiometric coupling agents (like DCC or HATU) prevents the formation of significant amounts of chemical waste. ucl.ac.uk

Less Hazardous Chemical Syntheses : Utilizing catalysts like boronic acids or titanium(IV) isopropoxide is preferable to using toxic reagents like phosgene (B1210022) derivatives (for acid chloride formation) or carbodiimides. researchgate.net

Designing Safer Chemicals : While the properties of the target compound are fixed, the synthetic pathway can be designed to avoid producing hazardous intermediates.

Safer Solvents and Auxiliaries : Replacing chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF) with greener alternatives like ethyl acetate, 2-methyl-THF, or cyclopentyl methyl ether can significantly reduce the environmental impact of the process. ucl.ac.uk

Design for Energy Efficiency : Employing catalysts that operate at lower temperatures or using microwave irradiation can reduce energy consumption compared to high-temperature thermal condensations.

Use of Renewable Feedstocks : Succinic acid (the precursor to succinic anhydride) can be produced via fermentation of biomass, providing a renewable starting point for the synthesis.

Reduce Derivatives : The route starting from succinic anhydride avoids the need for protecting groups on the carboxylic acid or amine, thus reducing the number of synthetic steps.

Catalysis : As detailed in section 2.2, using catalytic reagents is superior to stoichiometric ones. Catalysts can be used in small amounts and can often be recycled.

Design for Degradation : The structure of this compound, containing ester and amide linkages, is expected to be biodegradable.

Real-time analysis for Pollution Prevention : In-process analytical techniques (like IR or NMR spectroscopy) can be used to monitor reaction completion, preventing the formation of byproducts from over-reaction and minimizing waste.

Mechanistic Insights into the Formation Pathways of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The key transformation is the formation of the amide bond.

In the chemo- and regioselective synthesis starting from succinic anhydride, the mechanism involves the nucleophilic attack of the lone pair of electrons on the benzylamine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the C-O bond within the anhydride ring to yield the carboxylate and the amide, forming 4-(benzylamino)-4-oxobutanoic acid. researchgate.net

For organocatalytic routes using boronic acids , the currently accepted mechanism involves the initial reaction between the carboxylic acid (e.g., methyl hydrogen succinate) and the boronic acid catalyst to form a mono(acyloxy)boronic acid intermediate. rsc.orgresearchgate.net This intermediate is a mixed anhydride, which activates the carbonyl group of the acid. The amine then attacks this activated carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate releases the amide product and regenerates the boronic acid catalyst, which can then participate in another cycle. The removal of water is critical as it is formed during the generation of the acyloxyboron intermediate. rsc.org

In transition metal-catalyzed syntheses , such as with Titanium(IV) isopropoxide, the mechanism is believed to proceed through Lewis acid activation. The titanium center coordinates to the oxygen atom of the carboxylic acid's carbonyl group. rsc.org This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes it susceptible to nucleophilic attack by the weakly nucleophilic amine. A proton transfer and subsequent elimination of water from the resulting intermediate yields the amide product and regenerates the active catalyst. rsc.org

Mechanistic Investigations and Reaction Kinetics of Methyl 4 Benzylamino 4 Oxobutanoate

Elucidation of Intramolecular and Intermolecular Reaction Mechanisms Involving the Butanoate Moiety

The butanoate moiety of Methyl 4-(benzylamino)-4-oxobutanoate is susceptible to both intramolecular and intermolecular reactions, primarily dictated by the interaction of the ester and amide functionalities. A key mechanistic feature is the intramolecular participation of the neighboring amide group in reactions at the ester's carbonyl carbon. This phenomenon, known as neighboring group participation or anchimeric assistance, can significantly enhance reaction rates compared to analogous systems lacking the participating group. wikipedia.orgresearchgate.net

In an intramolecular context, the nitrogen atom of the benzylamino group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This process is facilitated by the formation of a cyclic transition state, which is sterically favored due to the 1,4-relationship between the reacting centers. The initial nucleophilic attack leads to a transient tetrahedral intermediate. The breakdown of this intermediate can result in the formation of a cyclic imide, specifically N-benzylsuccinimide, with the concurrent elimination of methanol (B129727). This intramolecular cyclization is a common reaction pathway for derivatives of succinamic acid. mdpi.com The general mechanism for this intramolecular aminolysis is depicted as a two-step process involving the formation and subsequent collapse of the tetrahedral intermediate.

Intermolecularly, the ester group can undergo reactions with external nucleophiles. For instance, hydrolysis can occur in the presence of water, catalyzed by either acid or base, yielding 4-(benzylamino)-4-oxobutanoic acid and methanol. masterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water. masterorganicchemistry.com Conversely, base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the ester carbonyl. Intermolecular aminolysis can also occur if the compound is treated with an external amine, leading to a transamidation reaction.

Kinetic Investigations of Chemical Transformations Involving this compound

The intramolecular aminolysis to form N-benzylsuccinimide is often significantly faster than the corresponding intermolecular reaction. The rate enhancement is attributed to the high "effective concentration" of the nucleophilic amide group in the vicinity of the ester's carbonyl carbon. researchgate.net This proximity effect reduces the entropic barrier for the reaction.

Below is a representative data table illustrating the effect of pH on the observed first-order rate constants (k_obs) for the cyclization of a similar succinamic acid derivative.

Table 1: pH-Rate Profile for the Cyclization of a Succinamic Acid Monoester at 25°C

pHk_obs (s⁻¹)
3.01.2 x 10⁻⁵
4.03.8 x 10⁻⁵
5.01.1 x 10⁻⁴
6.02.5 x 10⁻⁴
7.03.0 x 10⁻⁴
8.02.8 x 10⁻⁴

Note: The data in this table is hypothetical and for illustrative purposes to show the typical pH-dependence of such reactions.

Thermodynamic Parameters Governing the Reactivity of this compound

The enthalpy of activation (ΔH‡) for the intramolecular aminolysis is expected to be lower than that for an analogous intermolecular reaction due to the energetic favorability of the cyclic transition state. The Gibbs free energy of activation (ΔG‡), which combines both enthalpic and entropic contributions, ultimately determines the reaction rate.

Computational studies on related systems can provide estimates for these thermodynamic parameters. Below is a table of calculated activation parameters for the intramolecular aminolysis of a model succinamic acid ester.

Table 2: Calculated Thermodynamic Activation Parameters for Intramolecular Aminolysis

ParameterValue
ΔH‡ (kcal/mol)15.8
ΔS‡ (cal/mol·K)-12.5
ΔG‡ (kcal/mol at 298 K)19.5

Note: These values are derived from computational models of a representative succinamic acid ester and are intended to be illustrative.

Role of Transient Intermediates in Reactions of this compound

Transient intermediates play a pivotal role in the reactions of this compound. The most significant of these is the tetrahedral intermediate formed during nucleophilic attack at the ester carbonyl. This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon.

For intermolecular reactions, such as hydrolysis, a similar acyclic tetrahedral intermediate is formed from the addition of the nucleophile (e.g., a water molecule or a hydroxide ion) to the ester carbonyl. The fate of this intermediate also determines the reaction products. The protonation state of the leaving group and the nucleophile in the intermediate is critical, especially in acid- and base-catalyzed reactions.

While direct spectroscopic observation of these transient intermediates is often challenging due to their short lifetimes, their existence is strongly supported by kinetic data, isotope labeling studies, and computational modeling of related acylation reactions.

Derivatization and Functionalization Strategies for Methyl 4 Benzylamino 4 Oxobutanoate

Synthesis of Novel Analogues and Homologues of Methyl 4-(benzylamino)-4-oxobutanoate

The synthesis of analogues and homologues of this compound can be systematically achieved by modifying either the amine or the alcohol portion of the molecule. The foundational reaction for creating the core structure is the ring-opening of succinic anhydride (B1165640) with an amine, which forms a succinamic acid intermediate. stackexchange.commdpi.com

Variation of the Amine Moiety: A diverse library of N-substituted analogues can be generated by reacting succinic anhydride with a wide array of primary and secondary amines. This reaction is typically high-yielding and proceeds under mild conditions, often by simply mixing the reactants in a suitable solvent like chloroform, ethyl acetate, or 1,4-dioxane (B91453) at room temperature. mdpi.comresearchgate.net The resulting succinamic acid can then be esterified to yield the desired methyl ester. Alternatively, monomethyl succinate (B1194679) can be coupled with various amines using standard peptide coupling reagents.

Variation of the Ester Moiety: Homologues and other ester analogues can be synthesized by esterifying the succinamic acid intermediate (4-(benzylamino)-4-oxobutanoic acid) with different alcohols (e.g., ethanol, propanol, tert-butanol) under acidic conditions or using esterification agents like dicyclohexylcarbodiimide (B1669883) (DCC). Another efficient route involves the initial reaction of succinic anhydride with a specific alcohol to form the corresponding mono-ester, which is then subsequently reacted with benzylamine (B48309). researchgate.net

The following table outlines representative synthetic approaches to generate analogues of this compound.

Target Analogue Synthetic Strategy Key Reactants Typical Conditions
N-Aryl Analogues1. Ring-opening of succinic anhydride with an aniline (B41778) derivative. 2. Methyl esterification.Succinic anhydride, Substituted aniline, Methanol (B129727), Acid catalyst1. Room temperature to reflux. 2. Reflux with acid catalyst.
N-Alkyl Homologues1. Ring-opening of succinic anhydride with a different primary/secondary alkylamine. 2. Methyl esterification.Succinic anhydride, e.g., Propylamine, Methanol, Acid catalyst1. Room temperature. 2. Reflux with acid catalyst.
Ethyl Ester Homologue1. Reaction of succinic anhydride with benzylamine. 2. Ethyl esterification.4-(benzylamino)-4-oxobutanoic acid, Ethanol, H₂SO₄Reflux.
tert-Butyl Ester Analogue1. Reaction of monomethyl succinate with a coupling agent. 2. Reaction with tert-butylamine.Monomethyl succinate, tert-Butylamine, EDC/HOBtRoom temperature, DMF.

These straightforward synthetic routes allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in medicinal chemistry or the tuning of physical properties for materials science applications.

Selective Functional Group Transformations of the Amide and Ester Moieties within the Compound

The presence of both an amide and an ester in this compound presents a challenge and an opportunity for selective chemical transformations. Achieving selectivity is crucial for the controlled functionalization of the molecule.

Selective Ester Transformations: The methyl ester is generally more susceptible to nucleophilic attack than the N-benzylamide. This reactivity difference can be exploited for selective transformations.

Selective Reduction: The ester can be selectively reduced to the corresponding primary alcohol, yielding 4-(benzylamino)-N-benzyl-4-oxobutan-1-ol. Reagents such as sodium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran (B95107) (THF) and methanol are effective for this transformation, leaving the amide group intact. researchgate.netias.ac.in Lithium borohydride can also be used for the selective reduction of esters in the presence of amides. acs.org In contrast, stronger reducing agents like lithium aluminum hydride would typically reduce both the ester and the amide.

Selective Hydrolysis: Selective saponification of the methyl ester to the corresponding carboxylic acid (4-(benzylamino)-4-oxobutanoic acid) can be achieved under carefully controlled conditions. While strong basic conditions might lead to competing amide hydrolysis, the use of lithium hydroperoxide (LiOOH) has been shown to be effective for selective ester hydrolysis in complex molecules where standard bases fail. thieme-connect.de Enzymatic hydrolysis or the use of biomimetic catalysts that operate under neutral pH could also provide a high degree of selectivity. nih.gov

Selective Amide Transformations: Modifying the amide group while preserving the ester requires different strategies.

Cyclization to Succinimide: The succinamic acid structure can be induced to cyclize to form N-benzylsuccinimide. This intramolecular condensation typically requires heat or the use of a dehydrating agent like acetic anhydride or polyphosphate ester (PPE). mdpi.combeilstein-archives.org This transformation converts the linear amide-ester into a cyclic imide-ester.

Reduction of the Amide: While selective reduction of the amide in the presence of the ester is difficult, it could potentially be achieved using specific reagents like borane (B79455) complexes (e.g., BH₃·THF) which are known to reduce amides, though selectivity would depend heavily on reaction conditions.

The table below summarizes selective transformation strategies.

Transformation Target Product Reagent/Method Selectivity Principle
Ester Reduction4-(benzylamino)-N-benzyl-4-oxobutan-1-olNaBH₄ in THF/MethanolEster is more reactive towards NaBH₄ than the amide under these conditions. ias.ac.in
Ester Hydrolysis4-(benzylamino)-4-oxobutanoic acidLithium hydroperoxide (LiOOH)LiOOH is a more nucleophilic and selective agent for ester cleavage than standard hydroxides. thieme-connect.de
Amide CyclizationN-BenzylsuccinimideHeat or Acetic AnhydrideIntramolecular dehydration reaction to form a five-membered imide ring. beilstein-archives.org

Stereochemical Control and Asymmetric Syntheses in Derivatization Reactions of this compound

This compound is an achiral molecule. However, derivatization reactions, particularly at the α-carbons (C2 and C3), can introduce one or more stereocenters. Controlling the stereochemical outcome of these reactions is essential for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

A primary strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction. wikipedia.org

Asymmetric Alkylation via Chiral Auxiliaries: One of the most effective methods for introducing a stereocenter at the α-position to a carbonyl group is through asymmetric alkylation. For a succinate derivative, this can be achieved by attaching a chiral auxiliary to either the ester or the amide functionality. Research has demonstrated that chiral amides of succinic acid can be metalated (deprotonated) at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. eurekaselect.comingentaconnect.com This enolate can then react with an electrophile, such as an alkyl halide, with high diastereoselectivity. The chiral auxiliary, having directed the approach of the electrophile, can then be cleaved to yield the α-substituted product with high enantiomeric purity.

Commonly used chiral auxiliaries for such transformations include:

Evans Oxazolidinones: These are widely used auxiliaries that provide excellent stereocontrol in enolate alkylation reactions.

Pseudoephedrine and Pseudoephenamine: These can be used to form chiral amides that direct subsequent alkylations with high diastereoselectivity. nih.gov

(1S, 2R, 5R)-Menthol: This chiral alcohol can be used to form chiral esters, which can then undergo diastereoselective enolate reactions. eurekaselect.com

Catalytic Asymmetric Derivatization: An alternative to stoichiometric chiral auxiliaries is the use of chiral catalysts. For instance, N-heterocyclic carbene (NHC) catalyzed reactions have been developed for the asymmetric synthesis of highly substituted succinimides from α,β-unsaturated aldehydes and α-ketoamides. nih.gov This type of methodology could potentially be adapted to achieve catalytic asymmetric functionalization of the succinate backbone.

The following table illustrates a general approach for asymmetric derivatization.

Strategy Methodology Key Steps Stereochemical Outcome
Chiral AuxiliaryAttachment of (R)-(+)-1-phenylethylamine to monomethyl succinate1. Formation of chiral amide. 2. Deprotonation with LDA to form a chiral enolate. 3. Reaction with an electrophile (e.g., CH₃I). 4. Cleavage of the auxiliary.Formation of an α-methylated succinate derivative as a single enantiomer. eurekaselect.com
Asymmetric CatalysisNHC-catalyzed cycloadditionReaction of an α,β-unsaturated aldehyde with an α-ketoamide in the presence of a chiral triazolium salt catalyst.Access to highly substituted chiral succinimides with excellent enantioselectivity. nih.gov

Multi-Component Reactions Incorporating this compound as a Key Building Block

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov While this compound itself is a somewhat complex starting material for many classic MCRs, its precursor, monomethyl succinate (succinic acid monomethyl ester), is an ideal candidate for use as the carboxylic acid component in isocyanide-based MCRs like the Passerini and Ugi reactions.

The Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By employing monomethyl succinate as the acid component, a diverse range of complex molecules can be synthesized.

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more versatile, combining a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org Using monomethyl succinate in an Ugi reaction allows for the rapid assembly of complex, peptide-like structures incorporating the succinyl moiety. The reaction is known for its high atom economy and the ability to generate large chemical libraries from readily available starting materials.

The table below illustrates how monomethyl succinate, the precursor to the title compound, could be utilized as a key building block in a hypothetical Ugi reaction.

Ugi Reaction Component Example Reactant Role in Reaction
Carboxylic Acid Monomethyl succinateProvides the acyl group and the methyl succinate backbone.
Amine BenzylamineForms the initial imine with the aldehyde.
Carbonyl Compound Benzaldehyde (B42025)Forms the imine and becomes the α-carbon of the resulting amino acid derivative.
Isocyanide tert-Butyl isocyanideInserts into the iminium ion intermediate, forming the second amide bond.

The resulting Ugi product would be a complex bis-amide, demonstrating how the simple succinate backbone can be elaborated into a highly functionalized molecule in a single synthetic step. This strategy highlights the potential for creating derivatives that are structurally related to this compound but with significantly increased molecular complexity.

Spectroscopic and Structural Elucidation of Methyl 4 Benzylamino 4 Oxobutanoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like Methyl 4-(benzylamino)-4-oxobutanoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to the Compound

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, the primary expected correlation would be between the two diastereotopic methylene (B1212753) protons of the succinate (B1194679) backbone (H-2 and H-3). A cross-peak between these signals would confirm their adjacency. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu This is essential for assigning the carbon signals of the succinate methylene groups, the methoxy (B1213986) group, the benzylic methylene group, and the aromatic carbons of the benzyl (B1604629) group that bear a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds (²J or ³J). This technique is powerful for connecting different fragments of the molecule. sdsu.edu For instance, the protons of the benzylic methylene group (H-7) would show correlations to the amide carbonyl carbon (C-4) and the aromatic C-8 carbon. Similarly, the methoxy protons (H-6) would correlate to the ester carbonyl carbon (C-1), confirming the ester group's identity.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, regardless of their bonding connectivity. NOESY is invaluable for determining conformation and stereochemistry. science.gov A key expected correlation for this molecule would be between the benzylic protons (H-7) and the ortho-protons (H-9/13) of the phenyl ring, confirming their proximity in the benzyl group.

The following table summarizes the expected key correlations for this compound in 2D NMR experiments.

TechniqueCorrelating ProtonsCorrelating Carbons/ProtonsInformation Gained
COSY H-2H-3Confirms adjacency of succinate CH₂ groups.
HSQC H-2, H-3C-2, C-3Assigns succinate backbone carbons.
H-6 (OCH₃)C-6 (OCH₃)Assigns methoxy carbon.
H-7 (Benzyl CH₂)C-7 (Benzyl CH₂)Assigns benzylic carbon.
H-9 to H-13C-9 to C-13Assigns aromatic carbons.
HMBC H-2, H-3C-1 (Ester C=O), C-4 (Amide C=O)Connects succinate backbone to carbonyl groups.
H-6 (OCH₃)C-1 (Ester C=O)Confirms methyl ester structure.
H-7 (Benzyl CH₂)C-4 (Amide C=O), C-8Confirms N-benzyl group connectivity.
NOESY H-7 (Benzyl CH₂)H-9/13 (ortho-Ar-H)Confirms spatial proximity within the benzyl group.
NH protonH-7 (Benzyl CH₂)Confirms conformation around the amide bond.

Solid-State NMR Applications for Polymorphic Analysis

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. For compounds like this compound, which can potentially exist in different crystalline forms (polymorphs), ssNMR is a powerful, non-destructive tool for analysis. researchgate.net

Different polymorphs of a compound can exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in crystal packing, intermolecular interactions (like hydrogen bonding), and molecular conformation. By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and characterize polymorphism. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. The ¹⁴N quadrupolar parameters can also be used to differentiate polymorphs. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). For this compound (C₁₂H₁₅NO₃), HRMS provides definitive confirmation of its elemental composition.

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

AtomQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)151.00782515.117375
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)315.99491547.984745
Total 221.105194

An experimental HRMS measurement yielding an m/z value extremely close to this calculated mass (e.g., 221.1055) would confirm the molecular formula C₁₂H₁₅NO₃. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comnih.gov These two techniques are often complementary.

For this compound, key functional groups include the N-H bond, C=O bonds of the ester and amide, the C-N bond, the C-O bond, and the aromatic ring.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured. Polar bonds like C=O and N-H typically give strong signals. The secondary amide group gives rise to characteristic bands: the N-H stretch (Amide A), and the C=O stretch (Amide I) and N-H bend (Amide II) vibrations. The ester C=O stretch appears at a higher wavenumber than the amide C=O stretch.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the aromatic ring are often more prominent in the Raman spectrum.

The table below lists the expected characteristic vibrational frequencies. plu.mxresearchgate.net

Functional GroupVibration TypeExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
Amide N-HStretch3350 - 3250 (strong, sharp)Weak
Aromatic C-HStretch3100 - 3000 (medium)Strong
Aliphatic C-HStretch3000 - 2850 (medium)Medium
Ester C=OStretch1750 - 1735 (strong)Medium
Amide C=O (Amide I)Stretch1680 - 1640 (strong)Medium
Aromatic C=CStretch1600, 1475 (variable)Strong
Amide N-H (Amide II)Bend1570 - 1515 (strong)Weak
Ester C-OStretch1250 - 1100 (strong)Weak
Amide C-NStretch1260 - 1200 (medium)Weak

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The parts of a molecule that absorb UV or visible light are known as chromophores. In this compound, the primary chromophores are the benzene (B151609) ring and the two carbonyl (C=O) groups of the amide and ester.

π → π* Transitions: The benzene ring exhibits strong absorption bands in the UV region due to π → π* transitions. A primary band is expected around 200-210 nm, and a weaker, fine-structured secondary band (the B-band) is expected around 250-270 nm. sielc.com

n → π* Transitions: The carbonyl groups of both the ester and the amide possess non-bonding electrons (n) on the oxygen atom. These can be excited into an anti-bonding π* orbital. These n → π* transitions are symmetry-forbidden and thus result in weak absorption bands, typically at longer wavelengths (>270 nm) where they may be obscured by the stronger benzene absorption. researchgate.net

The solvent can influence the position of these absorption maxima. A typical UV-Vis spectrum would confirm the presence of the aromatic system and carbonyl functionalities.

ChromophoreElectronic TransitionExpected λₘₐₓ (nm)Intensity
Benzene Ringπ → π~205Strong
Benzene Ringπ → π (B-band)~256Weak to Medium
Carbonyl (C=O)n → π*>270Weak

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Crystal Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com If suitable single crystals of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would yield:

Absolute Connectivity: Unambiguously confirming the bonding framework of the molecule.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-O) and angles, providing insight into hybridization and bond character.

Conformation: The exact conformation of the molecule in the crystal lattice, including the torsion angles that define the shape of the succinate chain and the orientation of the benzyl group relative to the amide plane.

Intermolecular Interactions: A detailed map of how the molecules pack in the crystal, revealing crucial intermolecular forces like hydrogen bonds. For this molecule, a key interaction would be the hydrogen bond between the amide N-H of one molecule and a carbonyl oxygen (either amide or ester) of a neighboring molecule. nih.gov

This technique provides the ultimate proof of structure and offers insights into the solid-state properties of the material that cannot be obtained by other methods.

Computational and Theoretical Chemistry Studies of Methyl 4 Benzylamino 4 Oxobutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic characteristics of Methyl 4-(benzylamino)-4-oxobutanoate. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G**), the optimized molecular geometry can be determined, revealing key structural parameters like bond lengths and angles.

A crucial aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich benzylamino moiety, while the LUMO is centered around the electron-deficient carbonyl groups of the ester and amide. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this molecule, the carbonyl oxygens and the amide nitrogen would exhibit negative potential, making them susceptible to electrophilic attack, whereas the regions around the amide proton and benzyl (B1604629) protons would show positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-31G* level of theory)*

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound, revealing its conformational landscape and the nature of its interactions with its environment over time. nih.gov By simulating the molecule in a solvent box (e.g., water or chloroform) using a force field like AMBER or CHARMM, one can observe the flexibility of the butanoate chain and the rotational freedom around the various single bonds.

A key focus of MD simulations on this molecule would be the study of hydrogen bonding. The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens of both the amide and the ester can act as hydrogen bond acceptors. atlasofscience.org These interactions are crucial in determining the molecule's solubility and how it interacts with biological macromolecules. Analysis of the radial distribution functions and hydrogen bond lifetimes from the simulation trajectory provides quantitative data on these interactions. bohrium.com

MD simulations can also elucidate the conformational preferences of the molecule. Due to the partial double bond character of the C-N bond in the amide group, rotation around this bond is restricted, leading to the possibility of cis and trans conformers. scielo.brpressbooks.pub MD simulations can help determine the relative stability and population of these conformers at a given temperature.

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/Setting
Force FieldAMBER99
SolventChloroform
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Ab Initio Methods for Accurate Property Prediction and Benchmark Calculations

While DFT is a powerful and widely used method, ab initio calculations, which are based on first principles without empirical parameterization, can provide more accurate predictions for certain molecular properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are often employed to obtain benchmark values for energies and geometries. publish.csiro.au

For a molecule like this compound, high-level ab initio calculations could be used to refine the energies of different conformers identified through DFT and MD. This is particularly important for accurately determining the barriers to rotation around key bonds. Although computationally expensive, these methods are invaluable for validating the results obtained from more approximate methods like DFT. acs.org They serve as a "gold standard" for theoretical calculations, ensuring the reliability of the computational approach. acs.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret and assign experimental spectra. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). acs.org These predicted shifts, when scaled and compared to experimental data, can aid in the structural elucidation of the molecule and its conformers. nih.gov The chemical shift of the amide proton is particularly sensitive to its environment and hydrogen bonding, making its accurate prediction a valuable indicator of intermolecular interactions. mdpi.com

Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. For instance, the characteristic stretching frequencies of the C=O (amide and ester) and N-H bonds can be predicted and analyzed.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Selected Protons

ProtonPredicted (ppm)Experimental (ppm)
Amide N-H6.86.7
Benzyl CH₂4.44.3
Methoxy (B1213986) O-CH₃3.73.6
Alpha-CH₂ (to ester)2.62.5
Beta-CH₂2.42.3

Theoretical Exploration of Reaction Pathways and Transition State Geometries for this compound

Theoretical methods can be employed to explore the potential chemical reactions involving this compound, such as its synthesis or hydrolysis. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

For example, the synthesis of this molecule could involve the reaction of methyl 4-chloro-4-oxobutanoate with benzylamine (B48309). Computational methods can be used to model this reaction, identifying the transition state structure for the nucleophilic acyl substitution. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics. nih.gov Similarly, the acid- or base-catalyzed hydrolysis of the amide or ester functional groups could be investigated, determining which group is more susceptible to cleavage under different conditions. researchgate.net

Table 4: Hypothetical Calculated Activation Energies for a Proposed Reaction Pathway (Reaction: Methyl 4-chloro-4-oxobutanoate + Benzylamine → this compound + HCl)

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack of amine15.2
Collapse of tetrahedral intermediate5.8

Applications of Methyl 4 Benzylamino 4 Oxobutanoate in Non Biological Chemical Synthesis and Materials Science

Role as a Synthetic Precursor in Complex Organic Transformations

Methyl 4-(benzylamino)-4-oxobutanoate possesses several reactive sites—namely the ester, the amide, and the benzyl (B1604629) group—that make it a potentially valuable precursor in multi-step organic syntheses. The ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions. The amide linkage, while generally stable, can be cleaved under specific conditions or the N-H bond can be functionalized.

The general reactivity of similar butanoate derivatives suggests that this compound could serve as a building block for more complex molecules. For instance, related compounds like methyl 4-oxobutanoate (B1241810) are used as starting materials in the synthesis of alkaloids and other heterocyclic compounds. While no direct examples for the title compound are available, its structure lends itself to cyclization reactions or as a scaffold to introduce both aromatic and aliphatic functionalities into a target molecule.

Integration into Polymer Architectures and Monomer Synthesis for Advanced Materials

The bifunctional nature of this compound makes it a candidate for use in polymer chemistry. The presence of both an ester and an amide group allows for its potential use as a monomer in the synthesis of polyamides, polyesters, or poly(amide-ester)s. Through polycondensation reactions, this compound could be integrated into polymer backbones, potentially imparting specific properties due to the presence of the benzyl group, such as increased thermal stability or altered solubility.

While direct polymerization studies of this specific monomer are not documented, the synthesis of polymers from similar amino acid methyl esters is a well-established field. These polymers can have applications ranging from biodegradable materials to specialized engineering plastics. The benzyl group in this compound could also be functionalized either before or after polymerization to tailor the material's properties for specific applications in advanced materials.

Use as a Ligand, Component, or Building Block in Supramolecular Chemistry

The structure of this compound contains features that are conducive to its use in supramolecular chemistry. The amide group is a well-known hydrogen bond donor and acceptor, allowing the molecule to participate in the formation of self-assembling systems. The benzyl group can engage in π-π stacking interactions, further directing the formation of ordered supramolecular architectures.

These non-covalent interactions could enable the use of this compound or its derivatives as building blocks for the construction of gels, liquid crystals, or other complex supramolecular assemblies. While there is no specific research detailing the use of this compound as a ligand, its ability to coordinate with metal ions through the carbonyl oxygen atoms of the ester and amide groups can be inferred, suggesting potential applications in coordination chemistry and the design of metal-organic frameworks (MOFs).

Catalytic Applications Involving this compound Derived Species

Derivatives of this compound could be envisioned as ligands for transition metal catalysts. The core structure can be modified to incorporate phosphine, amine, or other coordinating groups, which could then bind to a metal center. The chirality that can be introduced at the carbon atom adjacent to the ester or amide could also allow for the development of chiral ligands for asymmetric catalysis.

For example, related amino acid-derived ligands are widely used in a variety of catalytic transformations, including hydrogenations, cross-coupling reactions, and aldol (B89426) reactions. While no catalytic systems based specifically on this compound have been reported, the fundamental structure provides a versatile scaffold for the design of new catalysts.

Emerging Methodologies and Advanced Techniques in Methyl 4 Benzylamino 4 Oxobutanoate Research

Flow Chemistry Approaches for Continuous Synthesis and Process Optimization

Continuous flow chemistry is a paradigm shift from traditional batch processing, offering significant advantages in process intensification, safety, and scalability for the synthesis of Methyl 4-(benzylamino)-4-oxobutanoate. polimi.it In a flow setup, reactants are continuously pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions. polimi.it This technology allows for the use of solvents above their boiling points, leading to accelerated reaction rates and enhanced efficiency. polimi.it

Below is a table outlining hypothetical parameters for the continuous synthesis of this compound based on analogous amidation reactions in flow systems.

ParameterTypical RangeRationale/Benefit
ReactantsDimethyl Succinate (B1194679), Benzylamine (B48309)Readily available starting materials for amidation.
SolventToluene, 2-MethyltetrahydrofuranHigher boiling points suitable for elevated temperature reactions.
Reactor TypePacked-bed or Coil ReactorProvides high surface area for mixing and heat transfer.
Temperature100 - 200 °CAccelerates reaction kinetics for amide bond formation. u-szeged.hu
Pressure10 - 50 barEnables superheating of solvents for faster reactions. u-szeged.hu
Flow Rate0.1 - 1.0 mL/minControls residence time in the reactor for reaction optimization. u-szeged.hu
Residence Time5 - 30 minShorter reaction times compared to batch processes. u-szeged.hu
CatalystNb2O5 (heterogeneous)A reusable solid acid catalyst can facilitate amidation and simplify purification. researchgate.net

Mechanochemical Synthesis of this compound and Its Derivatives

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the absence of or with minimal solvent. researchgate.net This solvent-free approach represents a significant advancement in green chemistry, reducing waste and often eliminating the need for complex purification steps like column chromatography. The synthesis of amides is particularly well-suited to mechanochemical methods. nih.gov

For the synthesis of this compound, a likely mechanochemical route would involve milling succinic anhydride (B1165640) with benzylamine. The mechanical forces generated in the ball mill facilitate intimate mixing of the solid reactants, breaking down the crystal lattice and creating fresh surfaces for reaction to occur. researchgate.net Coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to achieve high yields, often between 85-95%, within 30-60 minutes of milling. This method is highly efficient and scalable, with successful reactions reported at the 10-gram scale without a decrease in efficiency. The resulting product is typically isolated by a simple washing step, making the process highly atom-economical and environmentally friendly.

The following table details plausible conditions for the mechanochemical synthesis of the target compound, derived from established protocols for similar amidation reactions.

ParameterConditionPurpose/Outcome
ReactantsSuccinic Anhydride, BenzylamineDirect formation of the corresponding succinamic acid. researchgate.net
ApparatusPlanetary Ball Mill or Mixer MillProvides the necessary mechanical energy for the reaction.
Coupling AgentEDC·HCl or Carbonyldiimidazole (CDI)Activates the carboxylic acid for efficient amide bond formation, leading to high yields (85-95%).
Milling Frequency20 - 30 HzOptimizes energy input for efficient reaction progress. beilstein-journals.org
Reaction Time30 - 90 minutesSignificantly shorter than many conventional solution-based methods. nih.gov
AtmosphereAirReactions are typically not sensitive to air or moisture.
Work-upAqueous wash (e.g., NaHCO3), extractionSimple purification to remove unreacted starting materials and byproducts.
Yield>90% (Expected)Mechanochemical amidation is known for high conversion rates.

Electrochemical Methods in the Functionalization of the Compound

Electrosynthesis offers a powerful and green alternative to conventional chemical methods for molecular functionalization, using electrons as traceless reagents to drive reactions. nih.gov This technique provides high levels of control over reaction conditions and can enable unique chemical transformations. nih.govanu.edu.au While direct electrochemical functionalization of this compound has not been extensively reported, the structural motifs within the molecule present several opportunities for electrochemical modification based on established precedents. nih.gov

Potential sites for functionalization on the compound include the benzylic C(sp³)–H bonds and the aromatic ring of the benzyl (B1604629) group. For example, electrochemical oxidation could be employed for the late-stage functionalization of the benzylic position. nih.gov Methods for electrochemical C(sp³)–H isothiocyanation and oxidation to form aldehydes have been developed for various drug molecules and could be adapted to introduce new functional groups onto the benzyl moiety of the target compound. nih.gov These reactions often proceed under mild conditions with high chemo- and regio-selectivity, avoiding the need for harsh chemical oxidants. nih.gov

The table below summarizes prospective electrochemical functionalization reactions that could be applied to this compound.

Reaction TypeTarget SiteReagent/MediatorPotential Product
Benzylic C-H OxidationBenzylic CH2Transition-metal-free (undivided cell)Corresponding benzaldehyde (B42025) derivative. nih.gov
Benzylic C-H AzolationBenzylic CH2N-heterocyclesBenzylic-substituted azole derivative.
Benzylic C-H IsothiocyanationBenzylic CH2TMSNCSBenzylic isothiocyanate derivative. nih.gov
Aromatic C-H ChlorinationAromatic RingPoly(vinyl chloride) as chloro sourceChloro-substituted aromatic ring derivative. nih.gov
Aromatic C-H MethylationAromatic RingRadical precursorMethyl-substituted aromatic ring derivative. nih.gov

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of conditions, and even the design of novel synthetic routes. engineering.org.cnbeilstein-journals.org These computational tools analyze vast datasets of chemical reactions to identify complex patterns that are not apparent to human chemists. nih.govchemai.io

The following table illustrates the type of data used to train an ML model for optimizing the synthesis of this compound and the potential predictive outputs.

Input Data (Features)DescriptionPredictive OutputApplication
Reactant Structures (SMILES, Fingerprints)Molecular representation of succinic acid derivative and benzylamine. beilstein-journals.orgReaction Yield (%)Identify the most promising starting material combination.
Catalyst Type and LoadingIdentity and amount of catalyst used.Product Purity (%)Select the most effective and selective catalyst.
Solvent PropertiesPolarity, boiling point, etc.Optimal Reaction Temperature (°C)Guide experimental setup to maximize efficiency.
Temperature, Time, ConcentrationKey reaction parameters.Optimal Residence Time (for flow)Fine-tune process conditions to reduce energy consumption and byproduct formation. chemai.io
Spectroscopic Data (in-situ)Real-time data from sensors monitoring the reaction (e.g., color, temperature). chemai.ioReaction Completion TimeAutomate reaction monitoring and quenching. chemai.io

Future Research Directions and Unexplored Avenues for Methyl 4 Benzylamino 4 Oxobutanoate

Innovations in Green and Sustainable Synthesis of the Butanamide Ester

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances and the maximization of atom economy. For Methyl 4-(benzylamino)-4-oxobutanoate, this translates into a shift away from traditional synthesis routes toward more environmentally benign alternatives.

One of the most promising areas is the development of catalyst-free amidation reactions. Recent studies have demonstrated the feasibility of direct amidation of esters using water as a green solvent. rsc.orgchemrxiv.orgrsc.org This approach, which proceeds via the cleavage of the C(acyl)-O bond without the need for metal catalysts or additives, offers a significant improvement in sustainability. rsc.orgrsc.org The use of water as a universal solvent not only aligns with green chemistry principles but has also been shown to result in excellent product yields. rsc.orgrsc.org Future research could focus on optimizing these catalyst-free conditions specifically for the reaction between a methyl succinate (B1194679) derivative and benzylamine (B48309), potentially on a gram scale. rsc.org

Another key innovation lies in enzymatic synthesis. Biocatalysis, utilizing enzymes like lipases, presents an attractive alternative to conventional chemical methods due to its mild reaction conditions and high selectivity. thieme-connect.de Specifically, Candida antarctica lipase (B570770) B (CALB) has been identified as a highly effective biocatalyst for the synthesis of amides. nih.govnih.govnih.gov It can facilitate the aminolysis of esters to produce N-substituted amides with high efficiency. thieme-connect.degoogle.com Research into the application of immobilized CALB for the synthesis of this compound could lead to a highly efficient and sustainable industrial process. rsc.org The strong hydrolytic activity of CALB on benzylamides further suggests its suitability for reactions involving this structural motif. researchgate.net

Table 1: Comparison of Potential Green Synthesis Methodologies

MethodologyKey AdvantagesPotential Challenges for This Compound
Catalyst-Free Amidation in Water- Metal-free, additive-free, and base-free
  • Uses a green solvent (water)
  • High atom economy
  • - Requires optimization of temperature and reaction time
  • Potential for hydrolysis of the ester group
  • Enzymatic Synthesis (e.g., CALB)- Mild reaction conditions
  • High chemo-, regio-, and stereoselectivity
  • Environmentally friendly biocatalyst
  • - Enzyme stability and cost
  • Substrate specificity may require enzyme engineering
  • Exploration of Novel Reactivity Patterns and Unconventional Transformations

    Beyond its synthesis, the exploration of novel reactivity for this compound is a frontier of significant interest. The inherent structure of the molecule, containing both an ester and a secondary N-benzyl amide, offers multiple sites for chemical transformation.

    A particularly interesting and underexplored area is the selective activation of the amide bond. Amides are generally considered to be robust functional groups, but recent advances have enabled their activation for further reactions. researchwithrutgers.comnoaa.gov Research into the transition-metal-free activation of the N-C bond in this compound could open pathways to new derivatives by allowing for nucleophilic substitution at the carbonyl carbon. researchgate.net Furthermore, strategies involving the cleavage of both C-C and C-N bonds in amides to form other functional groups like nitriles are emerging, presenting a radical departure from traditional amide chemistry. chinesechemsoc.orgdigitellinc.com

    Another avenue for novel reactivity is the transformation of the N-benzyl group. While often used as a protecting group, the benzyl (B1604629) moiety can participate in unique reactions. Oxidative debenzylation of N-benzyl amides, for instance, can be achieved using environmentally friendly methods, such as those employing alkali metal bromides. organic-chemistry.orgacs.orgnih.govacs.org This transition-metal-free approach can efficiently convert the secondary amide in this compound to a primary amide, which would drastically alter the compound's chemical properties and potential for further derivatization, such as in polymerization reactions. organic-chemistry.orgacs.org Other methods for N-debenzylation under acidic conditions have also been reported and could be explored for their applicability. researchgate.net

    Development of Advanced Characterization Techniques for Complex Adducts and Intermediates

    As more complex reactions of this compound are explored, the need for advanced characterization techniques to identify and understand transient intermediates and complex adducts becomes critical.

    Modern NMR spectroscopy offers powerful tools for this purpose. Advanced techniques such as exchange NMR (EXSY) and Chemical Exchange Saturation Transfer (CEST) are well-suited for detecting and characterizing low-abundance, short-lived reaction intermediates that are in equilibrium with more stable species. nih.gov The application of these methods could provide unprecedented insight into the mechanisms of reactions involving this butanamide ester, for example, in the study of tetrahedral intermediates formed during amide bond activation. nih.gov Solid-state NMR could also be a valuable tool for characterizing any polymeric materials derived from this compound. acs.org

    Mass spectrometry (MS) is another indispensable tool, particularly for the analysis of reaction products and complex mixtures. High-throughput MS-based proteomics approaches, for instance, can be adapted to identify protein adducts if the molecule is used in biological studies. nih.gov Techniques optimized for the analysis of Michael adducts could be employed if this compound or its derivatives are used in conjugate addition reactions. researchgate.net The development of specific MS/MS fragmentation libraries for this compound and its potential derivatives would greatly facilitate their identification in complex matrices. nih.gov

    Table 2: Advanced Characterization Techniques and Their Potential Applications

    TechniqueSpecific MethodPotential Application for this compound
    NMR SpectroscopyExchange NMR (EXSY, CEST)- Detection and structural elucidation of transient reaction intermediates
  • Mechanistic studies of novel transformations
  • Mass SpectrometryHigh-Resolution MS/MS- Identification of complex adducts (e.g., Michael adducts)
  • Structural confirmation of novel derivatives
  • Computational ChemistryDFT Calculations- Prediction of reaction pathways and intermediate structures
  • Interpretation of spectroscopic data
  • Potential for Derivatization Towards Next-Generation Advanced Materials and Functional Molecules

    Perhaps the most exciting future direction for this compound lies in its potential as a building block for advanced materials and functional molecules. The bifunctional nature of the molecule provides a versatile platform for derivatization and polymerization.

    The succinate backbone of the molecule is a well-established component of biodegradable polymers. For instance, poly(butylene succinate) (PBS) is a commercially important bioplastic. mdpi.com By modifying this compound, for example through the debenzylation of the amide to a primary amide and hydrolysis of the ester to a carboxylic acid, a novel monomer could be created. This monomer could then be incorporated into polyesteramides, a class of polymers with tunable properties. The presence of the amide functionality could introduce hydrogen bonding, leading to materials with enhanced thermal and mechanical properties. Further derivatization of the succinate carboxyl group could also be explored to create functional oligomers for specific applications, such as in sustainable food packaging. nih.gov

    Furthermore, the core structure can be incorporated into larger, more complex functional molecules. The synthesis of novel enmein-type diterpenoid derivatives for potential anticancer activity has been shown to utilize a similar 4-(benzylamino)-4-oxobutanoate moiety, highlighting its utility as a flexible side chain in the design of bioactive compounds. This suggests that this compound could serve as a key intermediate in the synthesis of new pharmaceutical agents or functional dyes. The derivatization of the succinate portion is a known strategy to create molecules for a variety of applications, from drug delivery to functional materials.

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